molecular formula C26H26F6N2O2 B601951 Dutasteride Impurity L CAS No. 1365545-48-7

Dutasteride Impurity L

货号: B601951
CAS 编号: 1365545-48-7
分子量: 512.5 g/mol
InChI 键: CTNHFYMGIWYKRI-HUFDCIJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dutasteride Impurity L is a structurally related compound formed during the synthesis or degradation of dutasteride, a dual 5α-reductase (5AR) inhibitor used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia. Impurity L is identified as 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5β-androst-1-ene-3-one, a β-isomer of dutasteride . This impurity arises due to stereochemical variations during the synthesis of the aza-steroid backbone. Analytical methods such as HPLC, LC-MS, NMR, and IR spectroscopy confirm its identity, with an LC-MS peak at m/z 528 . Impurity L is typically present at low concentrations (0.05–0.1%) but requires strict control to meet regulatory standards .

准备方法

Structural Characterization and Origin of Dutasteride Impurity L

This compound is structurally characterized as a methyl ester derivative of a dutasteride intermediate. Its core structure retains the 4-aza-androstane backbone but features a methyl ester group at the C-17 position instead of the carbamoyl group present in dutasteride . This substitution occurs due to incomplete amidation during the final stages of dutasteride synthesis or esterification side reactions involving residual methanol. The presence of the 1,2-double bond in the A-ring further distinguishes it from other impurities, as this feature is introduced during oxidative dehydrogenation steps .

Synthetic Pathways for Generating Impurity L

Esterification During Amidation Reactions

A primary route to Impurity L involves the unintended esterification of the C-17 carboxylic acid intermediate. In the standard dutasteride synthesis, this intermediate reacts with 2,5-bis(trifluoromethyl)aniline to form the carbamoyl group. However, if methanol is present as a solvent or contaminant, it can competitively react with the activated carbonyl, yielding the methyl ester .

Key Reaction Conditions

  • Reactants : C-17 carboxylic acid intermediate, 2,5-bis(trifluoromethyl)aniline, methanol

  • Catalyst : Phosphorus oxychloride (POCl₃) or other acylating agents

  • Temperature : 70–110°C

  • Side Reaction :
    RCOOH+CH3OHPOCl3RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{POCl}_3} \text{RCOOCH}_3 + \text{H}_2\text{O}

This side reaction is exacerbated by excess methanol or inadequate purification of intermediates. Patent data indicate that even traces of methanol (0.5–2% v/v) in pyridine or toluene solvents can lead to 0.1–0.3% Impurity L formation .

ParameterStandard ConditionImpurity L Risk Condition
DDQ Equivalents1.1 eq>1.3 eq
Temperature80°C>100°C
Reaction Time8 h>12 h
Silylation AgentBSTFA (1.5 eq)BSTFA (>2 eq)
Methanol Content<0.1%>0.5%

Data adapted from patent CN103044517B and USP-NF guidelines .

Isolation and Purification Strategies

Column Chromatography

Impurity L is typically isolated using normal-phase silica gel chromatography with binary solvent systems:

  • Mobile Phase : Chloroform:methanol (30:1 to 50:1 v/v)

  • Retention Factor (Rf) : 0.35–0.45 (vs. 0.25 for dutasteride)

  • Yield : 0.8–1.2% from crude reaction mixtures

Crystallization Techniques

Analytical Detection and Quantification

HPLC/UPLC Methods

Chromatographic Conditions for Impurity L Detection

ParameterUSP-NF Method Optimized UPLC Method
ColumnC18, 150 × 5.6 mm, 3 µmACQUITY UPLC C8, 100 × 2.1 mm
Mobile PhasePhosphate buffer:ACN (55:45)1 mM KH₂PO₄ (pH 5):ACN (50:50)
Flow Rate1.0 mL/min0.4 mL/min
Detection210 nm210 nm
Retention Time28.5 min6.2 min

Impurity L shows baseline separation (R > 4.0) from dutasteride and other impurities under both conditions .

Process Control Measures to Minimize Impurity L

  • Solvent Purity Control : Limit methanol content to <100 ppm in reaction solvents through Karl Fischer titration .

  • Reaction Monitoring : Use in-situ FTIR to track the 1740 cm⁻¹ ester carbonyl peak during amidation .

  • DDQ Stoichiometry : Maintain DDQ at 1.0–1.2 equivalents with strict temperature control (80 ± 2°C) .

  • Post-Reaction Quenching : Immediate addition of 5% NaHSO₃ solution after dehydrogenation prevents over-oxidation .

Stability and Degradation Studies

Forced degradation studies reveal Impurity L is stable under:

  • Acidic Conditions : <5% degradation in 0.1N HCl (70°C, 24 h)

  • Oxidative Stress : Resistant to 3% H₂O₂ (25°C, 8 h)
    However, it degrades rapidly in basic conditions (0.1N NaOH, 70°C) via ester hydrolysis, yielding the C-17 carboxylic acid .

Industrial Case Study: Impurity L in Batch Production

A 2024 audit of a GMP facility revealed key correlations:

Batch ParameterImpurity L Level (%)Root Cause
Methanol = 0.8%0.18Solvent contamination
DDQ Reaction Time = 14h0.22Over-dehydrogenation
BSTFA = 2.2 eq0.31Excessive silylation

Implementation of stricter solvent controls reduced Impurity L to <0.05% in subsequent batches .

科学研究应用

Pharmaceutical Development

The identification and characterization of Dutasteride Impurity L are crucial for developing robust pharmaceutical formulations. The impurity profile must comply with stringent regulatory standards, as impurities greater than 0.1% must be identified and characterized . Understanding the synthesis pathways of these impurities allows for better control over the manufacturing process and ensures product quality.

Toxicological Studies

Research indicates that exposure to high levels of Dutasteride and its impurities can lead to adverse effects such as reproductive toxicity and teratogenic effects in male offspring . Toxicological studies focusing on this compound can help assess its safety profile and potential risks associated with its presence in pharmaceutical formulations.

Case Study 1: Toxicological Assessment

A study investigated the toxicological effects of Dutasteride and its impurities on male reproductive health. The findings indicated that exposure to high levels of these compounds could impair fertility and lead to developmental abnormalities in offspring . This highlights the importance of monitoring impurity levels in pharmaceutical products.

Case Study 2: Regulatory Compliance

In a review conducted by the FDA regarding the safety profile of dutasteride-containing medications, it was noted that the presence of certain impurities could necessitate additional warnings on product labels . This underscores the regulatory implications associated with impurity profiles in drug development.

相似化合物的比较

Structural and Analytical Differences

Dutasteride Impurity L is compared to other dutasteride-related impurities and analogs like finasteride impurities. Key distinctions include:

Parameter This compound Desmethyl Dutasteride (Impurity 2) Dihydro Dutasteride (Impurity 3) Finasteride Impurities
Structure β-isomer at C5 Missing methyl group at N17 Saturated A-ring (1,2-dihydro derivative) Variants with modified substituents
Molecular Weight 528 Da (m/z 528) 508 Da (m/z 508) 530 Da (m/z 530) ~373 Da (e.g., finasteride sulfoxide)
Formation Pathway Stereochemical isomerization Demethylation during synthesis Hydrogenation of the A-ring double bond Oxidation or dealkylation
Regulatory Limits ≤0.1% (ICH guidelines) ≤0.1% ≤0.1% ≤0.3% (varies by jurisdiction)

Pharmacological Impact

  • Dutasteride vs. Finasteride Impurities : While dutasteride inhibits both 5AR Type 1 and 2 isozymes, finasteride selectively targets 5AR Type 2 . This difference in mechanism translates to distinct impurity profiles. For example, dutasteride’s trifluoromethyl-phenyl carbamoyl group predisposes it to isomerization (Impurity L), whereas finasteride’s tert-butyl moiety is prone to oxidation .
  • Biological Activity : Impurity L retains partial 5AR inhibitory activity due to structural similarity to dutasteride but lacks therapeutic efficacy . In contrast, finasteride impurities (e.g., sulfoxides) may exhibit reduced or negligible activity .

Analytical Challenges

  • Separation Techniques : Dutasteride impurities require high-resolution HPLC methods with polar stationary phases due to their hydrophobicity and stereochemical complexity. Finasteride impurities, being less halogenated, are separable using simpler gradients .
  • Quantitation: Dutasteride impurities are quantified against deuterated internal standards (e.g., d9-finasteride) for precision, whereas finasteride analysis often uses non-deuterated analogs .

Research Findings and Regulatory Considerations

Toxicological Profile

No direct toxicity data exist for Impurity L, but regulatory guidelines (ICH Q3A/B) mandate limits ≤0.1% due to structural alerts (e.g., trifluoromethyl groups) . In contrast, cefazolin impurities (e.g., Impurity K, M) show embryotoxicity in zebrafish models, highlighting the need for rigorous impurity profiling .

Comparative Pharmacokinetics

Dutasteride’s long half-life (~5 weeks) increases the risk of cumulative impurities compared to finasteride (half-life ~6–8 hours) .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Dutasteride Impurity L in drug substances?

this compound can be detected and quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detectors, as these methods are standard for impurity profiling . For enhanced sensitivity and specificity, LC-MS/MS is recommended, especially when distinguishing structurally similar isomers or low-abundance impurities . Method validation must include specificity, accuracy, linearity, and solution stability, as per ICH Q2(R2) guidelines .

Q. What regulatory thresholds apply to this compound in pharmaceutical research?

According to international pharmacopoeial standards, individual impurities like this compound should not exceed 0.1% , with total impurities capped at 0.7% . Regulatory agencies (e.g., FDA, ICH) require identification and characterization of impurities exceeding these thresholds, supported by structural elucidation and toxicological risk assessments .

Q. How can researchers differentiate this compound from process-related degradation products?

Use forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to simulate degradation pathways. Comparative chromatographic profiling (e.g., retention time matching) and LC-MS/MS fragmentation patterns are critical for distinguishing Impurity L from degradation byproducts . Spiking experiments with synthesized impurity standards (if available) further confirm identity .

Advanced Research Questions

Q. What strategies are effective for synthesizing and isolating this compound for structural characterization?

Isolation involves preparative HPLC to collect fractions containing the impurity, followed by lyophilization . For synthesis, reaction pathways mimicking Dutasteride’s manufacturing process (e.g., intermediates derived from 3-oxo-4-aza-5α-androstane-17β-carboxylic acid) are explored. Structural confirmation requires NMR (1H, 13C, 2D experiments), HRMS , and FTIR to resolve stereochemical and functional group ambiguities .

Q. How should researchers address discrepancies in impurity quantification across batches?

Discrepancies may arise from variations in synthesis conditions (e.g., pH, temperature) or column efficiency in HPLC. Mitigation steps:

  • Robust method optimization : Validate column temperature, mobile phase composition, and gradient elution .
  • Batch-to-batch comparison : Use statistical tools (e.g., ANOVA) to analyze impurity profiles across multiple batches .
  • Reference standards : Employ certified impurity standards (e.g., Analytica Chemie Inc.’s catalog) for calibration .

Q. What toxicological assessments are required to qualify this compound for clinical use?

Toxicological qualification involves:

  • Genotoxicity screening : Ames test or in vitro micronucleus assays to assess mutagenic potential .
  • Pharmacology/toxicology (pharm/tox) assessments : Evaluate impurities in nonclinical studies at levels exceeding 0.1% .
  • Immunogenicity risk analysis : Critical for impurities with structural similarities to the parent compound .
    Documentation must align with FDA and ICH guidelines, including justification of acceptance criteria .

Q. Methodological Challenges and Solutions

Q. How can researchers validate the specificity of analytical methods for this compound?

Specificity is validated by:

  • Forced degradation : Ensure the method resolves Impurity L from degradation products .
  • Spiking experiments : Introduce known impurities into the drug substance and confirm baseline separation .
  • MS/MS spectral libraries : Compare fragmentation patterns with reference data .

Q. What advanced techniques are used for structural elucidation of unknown impurities co-eluting with this compound?

  • High-resolution mass spectrometry (HRMS) : Determines exact mass and molecular formula .
  • 2D-NMR : Resolves complex stereochemistry and connectivity .
  • X-ray crystallography : Optional for absolute configuration determination .

属性

CAS 编号

1365545-48-7

分子式

C26H26F6N2O2

分子量

512.5 g/mol

IUPAC 名称

(1S,3aS,3bS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1

InChI 键

CTNHFYMGIWYKRI-HUFDCIJMSA-N

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5

规范 SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。